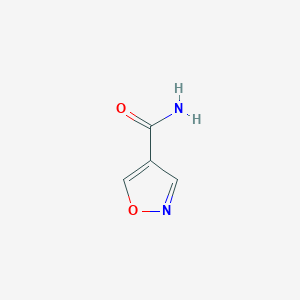

4-Isoxazolecarboxamide

Description

Overview of Isoxazole-Containing Heterocycles in Contemporary Medicinal Chemistry and Chemical Biology

Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, have garnered substantial attention in modern medicinal chemistry and chemical biology. rsc.orgnih.govrsc.org Their significance stems from their presence in a wide array of pharmacologically active compounds and their versatile role as a scaffold in drug discovery. nih.govmdpi.com The isoxazole (B147169) ring is an electron-rich aromatic structure, and the inherent weakness of the nitrogen-oxygen bond allows for various chemical transformations, including ring cleavage reactions, which further enhances its synthetic utility. nih.gov

The structural and electronic properties of the isoxazole nucleus make it a privileged pharmacophore, contributing to the biological activity of numerous therapeutic agents. nih.gov Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. rsc.orgrsc.orgresearchgate.net This has made them attractive candidates for the development of new drugs targeting a range of diseases, such as cancer, infections, and neurodegenerative disorders. rsc.orgresearchgate.net A number of FDA-approved drugs incorporate the isoxazole moiety, highlighting its clinical importance. rsc.org Examples include the anticonvulsant zonisamide, the antibiotic sulfamethoxazole, and the anti-inflammatory drug valdecoxib. nih.govnih.gov The continuous development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has facilitated the creation of diverse and complex isoxazole derivatives with enhanced bioactivity and selectivity. rsc.orgnih.govresearchgate.net

The Foundational Role of the Carboxamide Moiety in Modulating Biological Activity within Isoxazole Architectures

The combination of the isoxazole ring and the carboxamide linker has given rise to derivatives with a wide range of therapeutic properties. Isoxazole-carboxamides have been extensively investigated and have shown potent antimicrobial activity against bacteria, fungi, and protozoa by targeting essential microbial enzymes or cellular processes. kuey.net Furthermore, these derivatives have exhibited significant anticancer activity against various cancer cell lines, including melanoma, colon cancer, and hepatocellular carcinoma. nih.govwiley.com The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation. nih.gov Additionally, isoxazole-carboxamides have demonstrated anti-inflammatory and antiviral activities, further underscoring the versatility of this chemical scaffold. kuey.net The drug Leflunomide, which features an isoxazole carboxamide structure, is approved for the treatment of rheumatoid arthritis and has also shown antiproliferative effects against certain cancer cell lines. nih.gov

Articulation of the Research Significance and Unexplored Potential of 4-Isoxazolecarboxamide Derivatives

Within the broader class of isoxazole-carboxamides, derivatives bearing the carboxamide group at the 4-position of the isoxazole ring have emerged as a particularly promising area of research. These compounds have been the focus of targeted investigations, revealing unique biological activities and therapeutic potential.

One of the most significant findings is the identification of 3-aryl-4-isoxazolecarboxamides as novel and potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor. bohrium.comnih.govnih.gov Agonism of TGR5 is a potential therapeutic strategy for metabolic disorders, including type II diabetes, as it can enhance the secretion of glucagon-like peptide-1 (GLP-1). bohrium.comnih.gov Specific this compound derivatives have demonstrated the ability to improve GLP-1 secretion in vivo, highlighting their potential as small-molecule therapeutics for metabolic diseases. nih.govmedchemexpress.com

Furthermore, this compound derivatives have been explored as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission and inflammatory pain. mdpi.com Studies have shown that certain derivatives can potently inhibit AMPA receptor activity, suggesting their potential as non-opioid analgesics for the management of chronic pain. mdpi.comd-nb.info The ability of these compounds to modulate the biophysical properties of AMPA receptors underscores their therapeutic promise in this area. mdpi.com The continued exploration of the structure-activity relationships of this compound derivatives holds significant potential for the discovery of new lead compounds for a variety of therapeutic targets. nih.govd-nb.info

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-6-8-2-3/h1-2H,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPXGTUBZXXKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isoxazolecarboxamide Derivatives

Strategies for Isoxazole (B147169) Ring Formation in the Context of 4-Carboxamide Substitution

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common scaffold in many pharmaceuticals. Several methods have been developed for its synthesis, with the 1,3-dipolar cycloaddition being the most prominent.

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene, is a powerful and widely used method for the synthesis of isoxazoles and isoxazolines, respectively. wikipedia.orgresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, allows for the direct formation of the isoxazole ring with a high degree of control over substitution patterns. wikipedia.org

The reaction of nitrile oxides with activated acetylenic esters and amides provides a direct route to isoxazole-4-carboxylates and isoxazole-4-carboxamides. Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation with reagents like chloramine-T or N-chlorosuccinimide, or from hydroximoyl chlorides upon treatment with a base. maynoothuniversity.ienih.gov The acetylenic esters and amides act as the dipolarophile in the cycloaddition.

The general scheme for this reaction is as follows:

In situ generation of nitrile oxide: R-CH=NOH (Aldoxime) + Oxidant → [R-C≡N⁺-O⁻] (Nitrile Oxide)

Cycloaddition with an acetylenic ester/amide: [R-C≡N⁺-O⁻] + R'C≡CCO-Y → 3-R-4-(COY)-5-R'-isoxazole (where Y = OR'' or NR''R''')

This methodology is advantageous due to the ready availability of starting materials and the generally mild reaction conditions. The reaction can be performed to produce 3,4,5-trisubstituted isoxazoles, which are important structural motifs in numerous bioactive compounds. nih.gov For instance, the reaction of nitrile oxides with β-ketoesters or β-ketoamides in water under mild basic conditions has been reported to yield 3,4,5-trisubstituted isoxazoles. nih.gov

A study on the synthesis of 3-(1-aminoalkyl)isoxazole-4-carboxylic acids utilized the cycloaddition of protected α-aminonitrile oxides with enaminoester dipolarophiles to construct the isoxazole core. researchgate.net

| Dipole (Nitrile Oxide Precursor) | Dipolarophile | Product | Reference |

| Protected α-aminoaldoxime | Enaminoester | Protected 3-(1-aminoalkyl)isoxazole-4-carboxylate | researchgate.net |

| Arylaldoxime | β-ketoester | 3-Aryl-4-ester-5-alkyl-isoxazole | nih.gov |

| Alkylaldoxime | β-ketoamide | 3-Alkyl-4-carboxamido-5-alkyl-isoxazole | nih.gov |

Application of 1,3-Dipolar Cycloaddition Reactions to Construct Isoxazole Scaffolds

Investigations into Regioselectivity and Enantioselectivity in Cycloaddition Processesmdpi.com

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes is a critical aspect of isoxazole synthesis. In many cases, the reaction proceeds with high regioselectivity, leading predominantly to one regioisomer. rsc.orgnih.gov For terminal alkynes, the reaction typically yields 3,5-disubstituted isoxazoles. rsc.org However, the formation of 3,4-disubstituted isoxazoles can be challenging under conventional thermal conditions. mdpi.com

Recent research has focused on controlling the regioselectivity of these cycloadditions. For instance, the use of a ruthenium catalyst has been shown to completely reverse the inherent polarity of nitrile oxides, leading to the formation of 4-heterosubstituted isoxazoles from reactions with electron-rich alkynes. acs.org Intramolecular nitrile oxide cycloaddition (INOC) can also enforce a 3,4-substitution pattern due to the geometric constraints of the tether connecting the nitrile oxide and the alkyne. mdpi.com

Enantioselective synthesis of isoxazole-containing compounds has also been an area of active investigation. rsc.org While direct enantioselective 1,3-dipolar cycloadditions to form 4-carboxamidoisoxazoles are not extensively documented in the provided context, the development of catalytic asymmetric methods for related cycloadditions suggests the feasibility of such approaches. For example, squaramide-catalyzed cascade reactions involving isoxazole synthons have been used to produce complex spirooxindole tetrahydroquinolines with high enantioselectivity. rsc.org

| Catalyst/Method | Reactants | Major Product Regioisomer | Key Finding | Reference |

| Ruthenium catalyst | Nitrile oxide + Electron-rich alkyne | 4-Heterosubstituted isoxazole | Reversal of regioselectivity compared to thermal reaction. | acs.org |

| Intramolecular Cycloaddition | Tethered alkyne and nitrile oxide precursor | 3,4-Disubstituted isoxazole | Geometric constraints dictate regioselectivity. | mdpi.com |

| Thermal Cycloaddition | Nitrile oxide + Terminal alkyne | 3,5-Disubstituted isoxazole | Generally observed regioselectivity. | rsc.org |

Exploration of Alternative Cyclization and Ring-Closing Approaches

Besides the 1,3-dipolar cycloaddition, other methods have been developed for the synthesis of the isoxazole ring. These alternative approaches can offer different substitution patterns or be more suitable for specific substrates.

One such method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov This reaction, often induced by reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), provides a route to 3,5-disubstituted 4-halo-isoxazoles in good to excellent yields under mild conditions. organic-chemistry.org The resulting 4-halo-isoxazoles can then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents at the 4-position. nih.gov

Another approach involves the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by gold salts such as AuCl₃. organic-chemistry.org This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

| Method | Starting Material | Reagent/Catalyst | Product | Reference |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl, I₂, Br₂ | 3,5-Disubstituted 4-halo-isoxazole | organic-chemistry.orgnih.gov |

| Cycloisomerization | α,β-Acetylenic oxime | AuCl₃ | Substituted isoxazole | organic-chemistry.org |

Methodologies for Carboxamide Bond Formation at the 4-Position of the Isoxazole Ring

The final step in the synthesis of 4-isoxazolecarboxamides is the formation of the amide bond. This is typically achieved through the coupling of an isoxazole-4-carboxylic acid with a suitable amine.

The amidation of isoxazole-4-carboxylic acids is a common and reliable method for the synthesis of 4-isoxazolecarboxamides. This transformation generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A variety of coupling reagents, widely used in peptide synthesis, are employed for this purpose. peptide.com

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govpeptide.comnih.gov These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to suppress side reactions and improve reaction rates. nih.govpeptide.comnih.gov

Other effective coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as aminium/uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.com

The synthesis of a series of phenyl-isoxazole-carboxamide derivatives was achieved through the coupling reaction of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline (B41778) derivatives using EDC and DMAP in dichloromethane (B109758). nih.gov Similarly, new amides of 5-amino-3-methylisoxazole-4-carboxylic acid have been synthesized and evaluated for their immunological activity. nih.gov The application of 5-amino-3-methyl-isoxazole-4-carboxylic acid as an unnatural amino acid in solid-phase peptide synthesis has also been explored, demonstrating its successful coupling to a resin-bound peptide. nih.govnih.gov

| Isoxazole-4-carboxylic Acid | Amine | Coupling Reagent(s) | Product | Reference |

| 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid | Aniline derivatives | EDC, DMAP | Phenyl-isoxazole-carboxamide derivatives | nih.gov |

| 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 4-(trifluoromethoxy)aniline | EDC, DMAP | 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | nih.gov |

| 5-Amino-3-methylisoxazole-4-carboxylic acid | Various amines | Not specified | Amides of 5-amino-3-methylisoxazole-4-carboxylic acid | nih.gov |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Resin-bound peptide | Various coupling conditions | α/β-Mixed peptides | nih.gov |

Amidation and Peptide Coupling Reactions of Isoxazole-4-Carboxylic Acids

Utilization of Carbodiimide-Based Activating Agents (e.g., EDC/DMAP)

Carbodiimide-mediated coupling reactions are a cornerstone of amide synthesis. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid group, facilitating nucleophilic attack by an amine. nih.govresearchgate.net The mechanism involves the formation of a highly reactive O-acylisourea intermediate. researchgate.net The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), significantly accelerates the reaction. nih.govnih.gov DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium ion intermediate, which is then readily attacked by the amine. nih.govnih.gov This method is effective for a range of substrates, including electron-deficient amines, and often provides good to excellent yields. nih.gov

The general procedure involves dissolving the isoxazole-4-carboxylic acid in a suitable solvent like dichloromethane (DCM), followed by the addition of EDC and a catalytic amount of DMAP. nih.govnih.gov After a short period of activation, the corresponding amine or aniline derivative is added to the reaction mixture. nih.govnih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC). nih.gov

Table 1: Examples of EDC/DMAP Mediated Synthesis of 4-Isoxazolecarboxamide Derivatives

| Isoxazole-4-Carboxylic Acid Precursor | Amine/Aniline Derivative | Product | Yield (%) |

|---|---|---|---|

| 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | Aniline derivatives | 3-methyl-4-phenyl-isoxazole-carboxamide derivatives | Not Specified |

| 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | 4-(methylthio)phenylamine | 3-(2,6-dichlorophenyl)-5-methyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | Not Specified |

Data compiled from multiple sources. nih.govnih.gov

Condensation with Diverse Amine and Aniline Derivatives

The direct condensation of carboxylic acids with amines is a straightforward approach to amide synthesis, though it can be challenging due to the formation of unreactive carboxylate salts. libretexts.org However, various methods have been developed to facilitate this transformation. One common strategy involves heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water and form the amide. libretexts.org

More sophisticated methods utilize condensing agents to promote the reaction under milder conditions. researchgate.netd-nb.info For instance, titanium tetrachloride (TiCl4) has been employed as a condensing agent for the direct coupling of carboxylic acids and amines. d-nb.info Other protocols involve the in situ activation of the carboxylic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC), which forms a good leaving group that is subsequently displaced by the amine. libretexts.org

Synthesis of Key Precursor Molecules for this compound Derivatives

The synthesis of this compound derivatives relies on the availability of key precursor molecules, namely substituted isoxazole-4-carboxylic acids and isoxazole hydrazide intermediates.

Preparation and Functionalization of 3-Substituted Isoxazole-4-Carboxylic Acids

The synthesis of 3-substituted isoxazole-4-carboxylic acids often begins with the construction of the isoxazole ring. nbinno.com A common method involves the cycloaddition of nitrile oxides with β-keto esters. Another approach is the domino isoxazole-isoxazole isomerization, where Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles leads to the formation of isoxazole-4-carboxylic esters and amides in good yields. nih.govresearchgate.net These esters can then be hydrolyzed to the corresponding carboxylic acids.

Functionalization of the isoxazole ring can be achieved through various reactions. For example, 4-iodoisoxazoles can be prepared by iodination and subsequently used in cross-coupling reactions to introduce diverse substituents at the 4-position. beilstein-journals.orgnih.gov

Synthesis and Derivatization of Isoxazole Hydrazide Intermediates

Isoxazole hydrazides are valuable intermediates that can be further derivatized to a wide range of this compound analogues. The synthesis of these hydrazides typically involves the reaction of an isoxazole-4-carboxylic acid ester with hydrazine (B178648) hydrate.

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing isoxazole hydrazides. nih.gov This technique offers several advantages, including shorter reaction times, improved yields, and higher product purity compared to conventional heating methods. nih.gov The resulting isoxazole hydrazides can then be reacted with various electrophiles to introduce diverse functionalities.

Principles and Applications of Sustainable (Green) Chemistry in the Synthesis of Isoxazolecarboxamides

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and enhance safety. nih.govjddhs.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. bohrium.comunibo.it

In the context of isoxazolecarboxamide synthesis, green chemistry approaches include:

Water-mediated reactions: Utilizing water as a solvent avoids the use of volatile organic compounds (VOCs). bohrium.com

Microwave-assisted synthesis: This technique reduces reaction times and energy consumption, often leading to higher yields and cleaner reactions. bohrium.comeurekaselect.comresearchgate.net

Ultrasonic irradiation: Sonochemistry can enhance reaction rates and efficiency, often under milder conditions and with reduced solvent volumes. nih.govpreprints.org

Multicomponent reactions: These reactions combine multiple starting materials in a single step, improving atom economy and reducing waste. nih.govpreprints.org

These sustainable methods offer promising alternatives to traditional synthetic routes, aligning with the growing demand for environmentally responsible chemical processes in the pharmaceutical industry. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Isoxazole Derivatives

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often rely on toxic and volatile organic solvents. bohrium.com | Emphasize the use of water, bio-based solvents, or solvent-free conditions. jddhs.combohrium.com |

| Energy | Typically require prolonged heating. nih.gov | Utilize energy-efficient techniques like microwave and ultrasound irradiation. eurekaselect.comnih.gov |

| Reaction Time | Can be lengthy. nih.gov | Significantly shorter reaction times. bohrium.com |

| Waste | Can generate significant chemical waste. nih.gov | Focus on atom economy and waste reduction through methods like multicomponent reactions. nih.govnih.gov |

| Safety | May involve hazardous reagents and conditions. bohrium.com | Prioritize the use of safer chemicals and milder reaction conditions. jddhs.com |

Advanced Spectroscopic and Structural Elucidation of 4 Isoxazolecarboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-isoxazolecarboxamide derivatives, offering insights into the connectivity and spatial arrangement of atoms.

Comprehensive Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within a molecule. In this compound derivatives, the chemical shifts (δ) of protons are influenced by the electronic effects of substituents on the isoxazole (B147169) and carboxamide moieties.

For instance, in a series of 5-methyl-3-phenyl-N-substituted isoxazole-4-carboxamides, the amide proton (NH) typically appears as a singlet in the downfield region, often between δ 10.40 and 10.78 ppm. The protons on the aromatic rings exhibit complex multiplets in the range of δ 7.0 to 8.2 ppm, with their specific shifts and coupling constants being dependent on the substitution pattern. The methyl group protons on the isoxazole ring generally resonate as a singlet around δ 2.6 ppm. nih.gov

The proton at the C-4 position of the isoxazole ring is particularly sensitive to the electronic nature of substituents on an adjacent phenyl ring. For example, in a series of 3-methyl-5-phenylisoxazole derivatives, electron-donating groups like -OCH₃ and -CH₃ cause an upfield shift of the C-4 proton, while electron-withdrawing groups like -Cl lead to a downfield shift. researchgate.net

Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Key Proton Chemical Shifts (δ, ppm) |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | DMSO-d₆ | 10.78 (s, 1H, NH), 8.14 (s, 1H, Ar-H), 7.83–7.50 (m, 8H, Ar-H), 2.63 (s, 3H, –CH₃) |

| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | DMSO-d₆ | 10.40 (s, 1H, NH), 7.72-6.85 (m, 11H, Ar-H), 3.76 (s, 3H, –OCH₃), 2.59 (s, 3H, –CH₃) |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | DMSO-d₆ | 10.66 (s, 1H, NH), 7.76–7.37 (m, 9H, Ar-H), 2.60 (s, 3H, –CH₃) |

| N-(2-chloro-5-methoxyphenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | DMSO-d₆ | 9.20 (s, 1H, NH), 7.88–7.14 (m, 7H, Ar-H), 3.79 (s, 3H, –OCH₃), 3.64 (s, 3H, –OCH₃), 2.67 (s, 3H, –CH₃) |

Data compiled from a study on novel isoxazole–carboxamide derivatives. nih.gov

Detailed Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in this compound derivatives are indicative of their hybridization and electronic environment.

The carbonyl carbon of the carboxamide group is a key diagnostic signal, typically resonating in the downfield region between δ 160 and 173 ppm. nih.gov The carbons of the isoxazole ring also show characteristic chemical shifts, with C-3 and C-5 generally appearing between δ 150 and 170 ppm, while C-4 is found further upfield. nih.govbeilstein-journals.org For example, in one study, the isoxazole ring carbons for a derivative were observed at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org

Substituent effects are also evident in ¹³C NMR spectra. For instance, the chemical shifts of the aromatic carbons vary depending on the nature and position of the substituents. nih.gov The carbon of the methyl group attached to the isoxazole ring typically appears at approximately δ 12 ppm. nih.gov

Table 2: Selected ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Key Carbon Chemical Shifts (δ, ppm) |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | DMSO-d₆ | 170.88 (C=O), 160.91, 160.78, 139.82, 130.61, 130.58, 130.14, 129.33, 128.39, 128.29, 123.77, 120.89, 120.88, 116.28, 116.25, 113.40, 12.46 (–CH₃) |

| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | DMSO-d₆ | 170.21 (C=O), 160.64, 160.15, 154.51, 151.67, 144.43, 133.63, 130.56, 129.31, 128.57, 128.19, 125.79, 121.86, 121.61, 121.53, 117.03, 113.84, 113.79, 56.08 (–OCH₃), 12.36 (–CH₃) |

| N-(2-chloro-5-methoxyphenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | DMSO-d₆ | 172.41, 160.65, 148.57, 144.75, 130.68, 129.39, 128.86, 128.30, 126.58, 116.74, 113.78, 112.79, 107.94, 56.99, 56.94, 12.83 |

Data sourced from research on the synthesis of novel isoxazole–carboxamide derivatives. nih.gov

Application of Multinuclear NMR (e.g., ¹⁹F, ¹⁵N) for Heteroatom Characterization

When heteroatoms such as fluorine or nitrogen are present in this compound derivatives, multinuclear NMR techniques like ¹⁹F and ¹⁵N NMR provide direct information about their chemical environments.

¹⁹F NMR is particularly useful for fluorinated derivatives. For example, in 3-phenyl-5-(4-(trifluoromethyl)phenyl)isoxazole, the trifluoromethyl group exhibits a sharp singlet at δ -62.9 ppm. rsc.orgbeilstein-journals.org In 5-(4-fluorophenyl)-3-phenylisoxazole, the fluorine atom on the phenyl ring appears as a triplet of triplets at δ -109.5 ppm. rsc.org

¹⁵N NMR offers insights into the nitrogen atoms of the isoxazole ring and the carboxamide group. In one study of a methyl 5-(N-Boc-piperidin-1-yl)-1,2-oxazole-4-carboxylate, the nitrogen of the piperidine ring resonated at δ -294.6 ppm, while the isoxazole nitrogen appeared at δ -3.1 ppm. beilstein-journals.org Advanced techniques like ¹H,¹⁵N-HMBC can reveal long-range correlations between protons and nitrogen atoms, aiding in the definitive structural assignment. beilstein-journals.org For instance, a correlation between the isoxazole methine proton and the isoxazole nitrogen can confirm the ring structure. beilstein-journals.org

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

A prominent and characteristic absorption band in the IR spectra of these compounds is the amide carbonyl (C=O) stretching vibration, which typically appears in the range of 1640-1685 cm⁻¹. nih.govrsc.org For example, in a series of synthesized isoxazole-carboxamide derivatives, this peak was consistently observed between 1659.55 cm⁻¹ and 1680.73 cm⁻¹. nih.gov The exact position of this band can be influenced by the electronic environment and hydrogen bonding.

Other significant IR absorption bands include:

N-H stretching: Associated with the amide group, usually observed in the region of 3100-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. rjpbcs.com

C=N stretching: From the isoxazole ring, often seen in the 1500-1650 cm⁻¹ region.

N-O stretching: Characteristic of the isoxazole ring, appearing around 1153 cm⁻¹. rjpbcs.com

C-O stretching: Also associated with the isoxazole ring, observed near 1068 cm⁻¹. rjpbcs.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide N-H | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Amide C=O | Stretching | 1640 - 1685 |

| Isoxazole C=N | Stretching | 1500 - 1650 |

| Isoxazole N-O | Stretching | ~1150 |

| Isoxazole C-O | Stretching | ~1070 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insights into their structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized this compound derivatives. nih.gov

In electrospray ionization (ESI) mode, these compounds typically form protonated molecules [M+H]⁺. The measured mass-to-charge ratio (m/z) can then be compared to the calculated exact mass for the proposed molecular formula. For example, for 5-methyl-3-phenyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (C₁₈H₁₃F₃N₂O₂), the calculated [M+H]⁺ is 347.0995, and the experimentally found value was 347.1007, confirming the elemental composition. nih.gov Similarly, for N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide (C₂₄H₂₀N₂O₄), the calculated [M+H]⁺ was 401.1497, and the found value was 401.1501. nih.gov

The fragmentation patterns observed in the mass spectra can also provide valuable structural information. Common fragmentation pathways for related isoxazole structures involve cleavage of the isoxazole ring and fragmentation of the side chains. researchgate.net

Table 4: HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₂ | 347.0995 | 347.1007 |

| N-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | C₂₄H₂₀N₂O₄ | 401.1497 | 401.1501 |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₃ | 363.0958 | 363.0957 |

| 3-phenyl-5-(4-(trifluoromethyl)phenyl)isoxazole | C₁₆H₁₁F₃NO | 290.0787 | 290.0779 |

| 4-(3-phenylisoxazol-5-yl)benzonitrile | C₁₆H₁₀FN₂O | 265.0772 | 265.0772 |

Data compiled from various studies on isoxazole derivatives. nih.govrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the characterization of this compound derivatives. This method is particularly effective as it minimizes fragmentation, allowing for the clear determination of the molecular ion, typically as a protonated species [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, which serve to confirm the elemental composition of newly synthesized compounds.

In the analysis of a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives, HRMS analyses were performed using an ESI positive ionization technique [ESI(+)] with a time-of-flight (TOF) mass spectrometer. This approach consistently allowed for the verification of the target structures by comparing the experimentally observed mass of the protonated molecule with the calculated exact mass. For instance, in the characterization of N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide, the calculated mass for the [M+H]⁺ ion was 373.0894, while the experimentally determined mass was found to be 373.0955, confirming the compound's identity.

The precision of ESI-HRMS is further demonstrated in the analysis of other analogues. The data consistently show a strong correlation between the calculated and found masses, providing unambiguous confirmation of their molecular formulas. This level of accuracy is indispensable for distinguishing between compounds with similar nominal masses and for validating the success of complex synthetic pathways.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide | C₁₉H₁₇ClN₂O₄ | 373.0894 | 373.0955 | researchgate.net |

| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4–carboxamide | C₁₈H₁₃F₃N₂O₂ | 347.0951 | 347.1007 | researchgate.net |

| N-(4-(2-Methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4–carboxamide | C₂₄H₂₀N₂O₄ | 401.1496 | 401.1501 | researchgate.net |

| 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4–carboxamide | C₁₈H₁₆N₂O₂S | 325.1005 | 325.1008 | researchgate.net |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4–carboxamide | C₁₈H₁₃F₃N₂O₃ | 363.0951 | 363.0957 | researchgate.net |

Single Crystal X-ray Diffraction for Definitive Absolute Structure Determination

Single crystal X-ray diffraction is an unparalleled technique for the definitive determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and stereochemistry. While crystallographic data for complex this compound derivatives can be challenging to obtain, analysis of their immediate precursors, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, provides foundational insights into the core isoxazole structure.

The crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid has been determined, revealing key structural features of the isoxazole scaffold. In this compound, the phenyl and isoxazole rings are not coplanar, forming a significant dihedral angle of 56.64 (8)°. nih.govresearchgate.net The carboxylic acid group, however, lies nearly in the same plane as the isoxazole ring. nih.govresearchgate.net In the solid state, the molecules form head-to-head dimers through O—H⋯O hydrogen bonds between the carboxylic acid moieties. nih.govresearchgate.net

Similarly, the crystal structure of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has been elucidated. nih.gov This analysis provides further confirmation of the geometry of the substituted isoxazole ring system. nih.gov Such studies are fundamental for understanding the spatial arrangement of substituents on the isoxazole core, which is critical for structure-activity relationship (SAR) studies and the rational design of new derivatives. The crystallographic parameters obtained from these analyses provide a precise geometric model of the isoxazole framework.

| Parameter | 5-Methyl-3-phenylisoxazole-4-carboxylic acid nih.govresearchgate.net | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate nih.gov |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | C₁₃H₁₃NO₃ |

| Molecular Weight | 203.19 | 231.24 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 11.953 (4) | 9.750 (8) |

| b (Å) | 5.981 (2) | 14.589 (13) |

| c (Å) | 14.142 (5) | 9.397 (8) |

| β (°) | 105.548 (6) | 116.872 (13) |

| Volume (ų) | 974.0 (6) | 1192.3 (18) |

| Z | 4 | 4 |

Investigations into the Biological Activity and Mechanistic Insights of 4 Isoxazolecarboxamide Derivatives Non Clinical Focus

Modulation of Ionotropic Glutamate (B1630785) Receptors

Derivatives of 4-isoxazolecarboxamide have emerged as significant modulators of ionotropic glutamate receptors, with research particularly focused on their potential as non-opioid analgesics. mdpi.comnih.govnih.gov The overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a key factor in amplifying excitatory neurotransmission, which can lead to central sensitization and the prolongation of pain perception. nih.gov These derivatives are being investigated for their ability to selectively modulate AMPA receptor kinetics, potentially counteracting this pathological process while preserving normal synaptic function. nih.gov

Electrophysiological studies, particularly using the whole-cell patch clamp technique, have been instrumental in elucidating the neuromodulatory effects of this compound derivatives on AMPA receptor activity. mdpi.comnih.govresearchgate.net These investigations have provided detailed insights into how these compounds inhibit receptor function and alter their kinetic properties.

Studies have demonstrated that certain this compound derivatives are potent inhibitors of AMPA receptor activity. mdpi.comnih.gov In one study involving twelve derivatives labeled CIC-1 to CIC-12, the compounds CIC-1 and CIC-2 were identified as particularly effective inhibitors. mdpi.comnih.govresearchgate.net They produced a substantial 8-fold and 7.8-fold reduction, respectively, in the peak current amplitudes of AMPA receptors. mdpi.comnih.govnih.gov

Another series of fluorophenyl-isoxazole-carboxamide (ISX) derivatives also showed significant inhibitory effects. huji.ac.ilnih.govresearchgate.net Among these, ISX-11 was the most potent, with IC₅₀ values of 4.4 µM on GluA2 subunits and 4.62 µM on GluA2/3 subunits. huji.ac.ilnih.govresearchgate.net Similarly, derivative ISX-8 exhibited strong inhibition with IC₅₀ values of 4.6 µM and 4.79 µM on the same receptor subtypes, respectively. huji.ac.ilnih.govresearchgate.net

| Compound | Effect on Peak Current | IC₅₀ (µM) - GluA2 | IC₅₀ (µM) - GluA2/3 | Source |

|---|---|---|---|---|

| CIC-1 | 8-fold reduction | Not Reported | Not Reported | mdpi.comnih.gov |

| CIC-2 | 7.8-fold reduction | Not Reported | Not Reported | mdpi.comnih.gov |

| ISX-11 | Significant reduction (p < 0.001) | 4.4 | 4.62 | huji.ac.ilnih.gov |

| ISX-8 | Significant reduction (p < 0.001) | 4.6 | 4.79 | huji.ac.ilnih.gov |

Beyond simply inhibiting current, this compound derivatives profoundly alter the biophysical gating properties of AMPA receptors, including their deactivation and desensitization kinetics. mdpi.comnih.gov

Deactivation , the process of the receptor channel closing after the removal of glutamate, was significantly slowed by certain derivatives. mdpi.comnih.gov CIC-1 and CIC-2 increased the deactivation time constant (τ_deac) by approximately 4-fold in both GluA2 and GluA2/3 receptors. mdpi.comnih.gov For instance, in GluA2 receptors, the τ_deac was prolonged from a control value of 2.1 ms (B15284909) to 8.3 ms with the application of CIC-1. mdpi.com In contrast, derivatives ISX-11 and ISX-8 were found to significantly increase deactivation rates by 2.5- and 2-fold, respectively. huji.ac.ilnih.govresearchgate.net

Desensitization , a state where the receptor remains bound to glutamate but the channel closes, was also modulated. mdpi.com Several CIC derivatives, including CIC-1, CIC-2, and CIC-3, significantly accelerated desensitization. mdpi.com Conversely, the potent inhibitory compounds ISX-11 and ISX-8 were found to decrease desensitization rates by a similar magnitude to their effects on deactivation. huji.ac.ilnih.gov

| Compound | Effect on Deactivation | Effect on Desensitization | Source |

|---|---|---|---|

| CIC-1 | Profoundly slowed (~4-fold increase in τ_deac) | Accelerated | mdpi.comnih.gov |

| CIC-2 | Profoundly slowed (~4-fold increase in τ_deac) | Accelerated | mdpi.comnih.gov |

| ISX-11 | Increased rate by 2.5-fold | Decreased rate by ~2.5-fold | huji.ac.ilnih.gov |

| ISX-8 | Increased rate by 2-fold | Decreased rate by ~2-fold | huji.ac.ilnih.gov |

Research has investigated whether these compounds differentially affect AMPA receptors with varying subunit compositions, such as homomeric GluA2 receptors and heteromeric GluA2/3 receptors. mdpi.comhuji.ac.il The studies on both the CIC and ISX series of derivatives consistently tested their effects on cells expressing either GluA2 or GluA2/3 subunits. mdpi.comhuji.ac.ilresearchgate.netresearchgate.net The findings indicate that the potent inhibitory and kinetic modulatory effects of compounds like CIC-1, CIC-2, ISX-8, and ISX-11 were observed in both GluA2 and GluA2/3 receptor subtypes. mdpi.comhuji.ac.il This suggests that these compounds may target conserved regulatory mechanisms common to both homomeric and heteromeric receptor assemblies. mdpi.com

The modulation of AMPA receptors by this compound derivatives represents a significant area of research in the search for non-opioid analgesics. mdpi.comnih.govnih.gov The rationale for this approach is based on the critical role that AMPA receptors, particularly Ca²⁺-permeable subtypes in the spinal dorsal horn, play in nociceptive transmission and inflammatory pain. mdpi.comnih.govresearchgate.net By inhibiting AMPA receptor activity and modulating their kinetics, these compounds may reduce the central sensitization associated with chronic pain. nih.gov Studies have confirmed that certain isoxazole (B147169) carboxamide derivatives mediate their analgesic effects through a non-opioid receptor pathway. nih.gov This therapeutic strategy is part of a broader effort to develop novel pain management treatments that avoid the risks associated with traditional opioid medications. scienceopen.comdntb.gov.ua

Electrophysiological Studies on α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors

Anticancer Activity Studies (In Vitro and Cellular Mechanistic Approaches)

In addition to their neuromodulatory properties, this compound derivatives have been investigated for their potential as anticancer agents. nih.govnajah.edu In vitro studies have demonstrated that these compounds can exhibit moderate to potent antiproliferative and cytotoxic activity against a variety of human cancer cell lines. nih.govnajah.edu

One study evaluated a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives (compounds 2a-2f) against seven different cancer cell lines. nih.gov The results showed a broad spectrum of activity. nih.gov Compound 2e was particularly potent against the B16-F1 melanoma cell line, with an IC₅₀ of 0.079 µM, a value close to that of the standard anticancer drug Doxorubicin (IC₅₀ = 0.056 µM). nih.gov Compound 2a also showed broad activity against B16-F1, Colo205, HepG2, and HeLa cell lines. nih.gov

Another investigation of chloro-fluorophenyl-isoxazole carboxamide derivatives found moderate to potent cytotoxic activity. najah.edu Compound 2b was highly effective against the HeLa cervical cancer cell line, with an IC₅₀ value of 0.11 µg/ml, which was more potent than Doxorubicin in that assay. najah.edu Furthermore, compound 2c was the most active against the MCF-7 breast cancer cell line, with an IC₅₀ of 1.59 µg/ml. najah.edu

| Compound | Cancer Cell Line | Reported IC₅₀ | Source |

|---|---|---|---|

| 2a | HeLa (Cervical) | 7.55 µM | nih.gov |

| 2b | HeLa (Cervical) | 0.11 µg/ml | najah.edu |

| 2c | MCF-7 (Breast) | 1.59 µg/ml | najah.edu |

| 2e | B16-F1 (Melanoma) | 0.079 µM | nih.gov |

| 2a | Hep3B (Hepatocellular Carcinoma) | 2.774 µg/ml | najah.edu |

| 2b | Hep3B (Hepatocellular Carcinoma) | 3.621 µg/ml | najah.edu |

Assessment of Antiproliferative Effects on Diverse Cancer Cell Lines

Derivatives of this compound have been the subject of numerous non-clinical investigations to determine their potential as antiproliferative agents. These studies have utilized a variety of human cancer cell lines to assess the cytotoxic activity of these compounds. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, has been a key metric in these evaluations.

A study involving a series of novel 5-methyl-3-phenylisoxazole-4-carboxamide derivatives demonstrated a range of antiproliferative activities against several cancer cell lines. For instance, one compound, designated as 2a, exhibited broad-spectrum activity with IC50 values of 7.55 µM against B16-F1 (melanoma), 40.85 µM against Colo205 (colon adenocarcinoma), and activity against HepG2 (hepatocellular carcinoma) and HeLa (cervical adenocarcinoma) cells. nih.gov Another compound from this series, 2e, was found to be particularly potent against the B16-F1 cell line, with an IC50 value of 0.079 µM. nih.gov

Further research on chloro-fluorophenyl-isoxazole carboxamide derivatives revealed potent cytotoxic activity. One derivative, compound 2b, showed a remarkably low IC50 value of 0.11 µg/ml against the HeLa cell line. The same study found that compounds 2a and 2b had significant antiproliferative effects on the Hep3B (hepatocellular carcinoma) cell line, with IC50 values of 2.774 µg/ml and 3.621 µg/ml, respectively. najah.edu Additionally, compound 2c from this series was most active against the MCF-7 (breast adenocarcinoma) cell line, with an IC50 of 1.59 µg/ml. najah.edu

Another investigation into a series of isoxazole-carboxamide derivatives reported that compounds 2d and 2e were the most active against Hep3B cells, with IC50 values around 23 μg/ml. researchgate.net Compound 2d also displayed the highest activity against HeLa cells, with an IC50 of 15.48 μg/ml, while compound 2a was the most effective against MCF-7 cells with an IC50 of 39.80 μg/ml. researchgate.net

The table below summarizes the antiproliferative activities of selected this compound derivatives against various cancer cell lines as reported in the literature.

| Compound ID | B16-F1 (µM) | Colo205 (µM) | HepG2 (µM) | HeLa (µM) | Hep3B (µM) | MCF-7 (µM) | Reference |

| 2a | 7.55 | 40.85 | - | Active | 2.774 (µg/ml) | - | nih.gov, najah.edu |

| 2b | - | - | - | 0.11 (µg/ml) | 3.621 (µg/ml) | - | najah.edu |

| 2c | - | - | - | - | - | 1.59 (µg/ml) | najah.edu |

| 2d | - | - | - | 15.48 | ~23 | - | researchgate.net |

| 2e | 0.079 | - | - | - | ~23 | - | nih.gov, researchgate.net |

| NKH1 | - | - | - | 0.303 (µg/ml) | 2.683 (µg/ml) | - | espublisher.com |

| 2f | - | - | 34.64 (µg/ml) | - | 5.76 (µg/ml) | - | najah.edu |

Note: Some values are reported in µg/ml as per the source.

Elucidation of Mechanisms Inducing Cell Cycle Arrest and Apoptosis

Investigations into the mechanisms of action of this compound derivatives have revealed their capacity to induce cell cycle arrest and apoptosis in cancer cells. For instance, research on a series of fluorophenyl-isoxazole-carboxamide derivatives demonstrated that compound 2f induced cell cycle arrest in the G2-M phase in 6.73% of the total Hep3B cells. najah.edu Furthermore, compounds 2b and 2f were observed to decrease the rate of necrosis in Hep3B cells by four-fold, concurrently promoting a shift towards apoptosis. najah.edu

In a separate study, isoxazole derivatives were shown to induce significant levels of apoptosis in U251-MG and the TMZ-resistant T98G glioblastoma cell lines. researchgate.net The pro-apoptotic effects of these compounds underscore a key mechanism through which they exert their antiproliferative activity. The induction of apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells.

While not exclusively focused on 4-isoxazolecarboxamides, research on the broader class of isoxazole-containing compounds provides further mechanistic insights. For example, Leflunomide, a drug featuring an isoxazole ring, has been shown to induce cell cycle arrest at the S phase in bladder cancer cell lines. nih.gov This suggests that the isoxazole scaffold may play a role in the modulation of cell cycle progression.

Analysis of Modulation of Cancer Biomarker Secretion

The impact of this compound derivatives on the secretion of cancer biomarkers has been a subject of scientific inquiry, particularly in the context of hepatocellular carcinoma. Alpha-fetoprotein (AFP) is a well-established biomarker for this type of cancer. researchgate.netnih.gov

A study focusing on fluorophenyl-isoxazole-carboxamide derivatives investigated their effect on AFP secretion from Hep3B cells. The findings indicated that compound 2f significantly reduced the secretion of AFP to 168.33 ng/mL, a substantial decrease from the 1116.67 ng/mL secreted by untreated cells. najah.edu Another compound from the same series, 2d, also lowered AFP secretion to approximately 598.33 ng/mL. najah.edu These results suggest that certain this compound derivatives can modulate the production and release of this key cancer biomarker.

Investigation of Molecular Target Interactions within Cancer Cells

The molecular targets of this compound derivatives within cancer cells have been an area of active research, with a particular focus on their interaction with tubulin. Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. The colchicine (B1669291) binding site on tubulin is a known target for anticancer agents that disrupt microtubule dynamics. nih.goviese.edu

Research has suggested that some isoxazole-carboxamide derivatives may exert their antiproliferative effects by interacting with this specific site. A study found that two isoxazole-carboxamide compounds, 2b and 2e, exhibited a comparable interaction pattern to that of colchicine within the tubulin-colchicine-binding pocket. researchgate.net This mimicry of colchicine's binding suggests a potential mechanism of action involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Molecular docking studies have further supported the high affinity of certain isoxazole-carboxamide derivatives for the colchicine binding site of tubulin. nih.gov

Application of 3D Spheroid Models for Studying Tumor-Stromal Interaction

To better replicate the complex in vivo tumor microenvironment, researchers have utilized three-dimensional (3D) spheroid models. These models are instrumental in studying the interactions between tumor cells and the surrounding stromal cells, which play a crucial role in cancer progression and drug resistance. researchgate.net

The application of these advanced models has been extended to the evaluation of this compound derivatives. In one such study, a 3D multicellular tumor spheroid model was employed to assess the effects of the isoxazole-carboxamide derivative, MYM4. The results demonstrated that this compound effectively hampered the spheroid formation capacity of both Hep3B and HeLa cancer cells. researchgate.net This indicates that MYM4 can disrupt the organization and growth of cancer cells in a more physiologically relevant context, highlighting the utility of 3D models in preclinical cancer research.

Anti-inflammatory Properties

Profiling of Cyclooxygenase (COX) Inhibition

In addition to their antiproliferative effects, this compound derivatives have been investigated for their anti-inflammatory properties, specifically their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is a common strategy for anti-inflammatory drugs.

A study on novel isoxazole-carboxamide derivatives revealed that several of these compounds exhibited potent inhibitory activities against both COX-1 and COX-2. researchgate.net For example, the compound MYM1 was found to be a highly potent inhibitor of COX-1 with an IC50 value of 4.1 nM. researchgate.net Another compound, MYM4, demonstrated a low IC50 value against COX-2 and a selectivity index of approximately 4. researchgate.net

Another investigation into chloro-fluorophenyl-isoxazole carboxamide derivatives found that compound 2b was the most potent inhibitor of the COX-1 enzyme, with an IC50 of 0.391 μg/ml. najah.edu Compound 2a from the same series showed a good selectivity ratio of 1.44 for COX-2 over COX-1. najah.edu

The table below provides a summary of the COX inhibitory activity of selected this compound derivatives.

| Compound ID | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| MYM1 | 4.1 nM | - | - | researchgate.net |

| MYM4 | - | Low | ~4 | researchgate.net |

| 2a | - | - | 1.44 | najah.edu |

| 2b | 0.391 µg/ml | - | - | najah.edu |

Regulation of Inflammatory Mediator Production (e.g., Tumor Necrosis Factor Alpha, TNFα)

Research into this compound derivatives has revealed their potential to modulate the production of key inflammatory mediators. Specifically, certain derivatives have been shown to influence the output of Tumor Necrosis Factor-alpha (TNFα), a critical cytokine in the inflammatory response.

One study investigated a series of 5-amino-3-methylisoxazole (B44965) derivatives and found that they affected the production of TNFα in human whole blood cultures stimulated with lipopolysaccharide (LPS). nih.gov For example, the compound 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, referred to as MM3, was found to lower LPS-induced TNFα production. nih.gov Similarly, another derivative, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5), also demonstrated an inhibitory effect on TNFα production. nih.gov These findings suggest that the isoxazole scaffold can be a valuable template for developing modulators of inflammatory cytokine production.

Antimicrobial Activity Investigations (In Vitro Studies)

The antimicrobial properties of this compound derivatives have been a significant area of investigation, with numerous studies exploring their efficacy against a range of bacterial and fungal pathogens. scholarsresearchlibrary.comresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae)

Derivatives of this compound have demonstrated varied and sometimes significant antibacterial activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comijrrjournal.com In one study, a series of isoxazole carboxamide derivatives were synthesized and tested against several bacterial strains. scholarsresearchlibrary.com The results showed that compounds with electron-withdrawing groups, such as halogens, tended to have higher activity. scholarsresearchlibrary.com

For instance, specific derivatives showed notable potency against Staphylococcus aureus and Escherichia coli. scholarsresearchlibrary.comresearchgate.net One study highlighted a hybrid compound, 7b, which demonstrated remarkable activity against an E. coli strain, with an inhibition zone comparable to standard antibiotics like cefotaxime (B1668864) and imipenem. mdpi.com Another investigation found that an isoxazole derivative, PUB9, was particularly effective against S. aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other related compounds tested. nih.gov The compound also showed efficacy against P. aeruginosa biofilm. nih.gov

The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase antimicrobial activity. nih.gov Studies have shown that isoxazoles substituted with a thiophenyl group display significant activity against E. coli, S. aureus, and P. aeruginosa. nih.gov Furthermore, some isoxazole-containing sulfanilamides have been identified as promising agents with a broad spectrum of action, particularly against multidrug-resistant strains of E. coli and S. aureus. bioorganica.com.uaresearcher.life

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Finding |

| Isoxazole carboxamides with electron-withdrawing groups | Staphylococcus aureus | Potent activity observed. scholarsresearchlibrary.com |

| Isoxazole carboxamides with electron-withdrawing groups | Escherichia coli | Potent activity observed. scholarsresearchlibrary.com |

| Hybrid Compound 7b | Escherichia coli | Inhibition zone (36.4 ± 1.07 mm) comparable to cefotaxime and imipenem. mdpi.com |

| Hybrid Compound 7b | Pseudomonas aeruginosa | Moderate inhibition zone (11.25 ± 1.02 mm). mdpi.com |

| PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Staphylococcus aureus | MIC >1000x lower than other tested derivatives. nih.gov |

| PUB9 | Pseudomonas aeruginosa | Biofilm reduction of over 90%. nih.gov |

| Isoxazoles with thiophenyl moiety | E. coli, S. aureus, P. aeruginosa | Significant activity reported. nih.gov |

Antifungal Efficacy Against Clinically Relevant Fungal Strains (e.g., Candida albicans, Alternaria alternata, Botrytis cinerea)

The antifungal potential of this compound derivatives has been well-documented. scholarsresearchlibrary.commdpi.comnih.gov Several studies have reported their efficacy against clinically relevant fungi, including Candida albicans, and plant pathogenic fungi such as Alternaria alternata and Botrytis cinerea. researchgate.netmerckmillipore.com

A novel series of isoxazole-based derivatives were synthesized and evaluated for their anti-Candida potential. mdpi.comnih.gov Two compounds, designated PUB14 and PUB17, showed selective antifungal activity against C. albicans without affecting beneficial microbiota like Lactobacillus sp. mdpi.comnih.gov These compounds were also noted for their ability to eradicate biofilms formed by Candida. mdpi.comnih.gov The minimal inhibitory concentration for these compounds was not specified, but their selective action and anti-biofilm capabilities mark them as promising candidates for further investigation. mdpi.comnih.gov Another study reported that certain 3-substituted isoxazolecarboxamides demonstrated high fungicidal activities against Alternaria alternata and Botrytis cinerea. researchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity/Finding |

| PUB14 | Candida albicans | Selective antifungal and anti-biofilm activity. mdpi.comnih.gov |

| PUB17 | Candida albicans | Selective antifungal and anti-biofilm activity. mdpi.comnih.gov |

| 3-substituted isoxazolecarboxamides | Alternaria alternata | High fungicidal activity reported. researchgate.net |

| 3-substituted isoxazolecarboxamides | Botrytis cinerea | High fungicidal activity reported. researchgate.net |

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., Inhibition of Bacterial Elastase, Carbapenemase, or Fungal Cyp51)

The molecular mechanisms underlying the antimicrobial effects of this compound derivatives are an active area of research. One of the primary proposed mechanisms for antifungal activity is the inhibition of lanosterol-14α-demethylase, also known as Cyp51. nih.govacs.org This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Azole-based drugs, including those with an isoxazole ring, are known to target Cyp51. nih.gov The nitrogen atom of the azole ring coordinates with the heme iron in the enzyme's active site, disrupting its function and leading to fungal cell death. acs.org

In the realm of antibacterial action, while specific inhibition of elastase by 4-isoxazolecarboxamides is not extensively detailed, some isoxazol-5(2H)-one derivatives have been identified as potent, reversible competitive inhibitors of human neutrophil elastase (HNE). researchgate.net Although HNE is a human enzyme, this finding suggests the potential for the isoxazole scaffold to inhibit structurally similar bacterial enzymes. The development of carbapenemase inhibitors is a critical strategy to combat antibiotic resistance, and while some isoxazole-containing compounds have been incorporated into carbapenem (B1253116) structures, their direct role as carbapenemase inhibitors is still an emerging area of study. nih.govnih.govmdpi.com

Immunomodulatory Effects

Beyond their direct antimicrobial and anti-inflammatory actions, certain this compound derivatives have been shown to exert immunomodulatory effects, influencing the behavior of key immune cells.

Inhibition and Stimulation of Peripheral Blood Mononuclear Cell (PBMC) Proliferation

The effects of this compound derivatives on the proliferation of Peripheral Blood Mononuclear Cells (PBMCs) can be either inhibitory or stimulatory, depending on the specific chemical structure of the compound.

In one study, the derivative MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of PBMCs. nih.gov Another compound, MM3 (5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide), also demonstrated the ability to lower the PHA-induced proliferation of these cells. nih.gov Conversely, a different isoxazole derivative was shown to stimulate the mitogen-induced proliferation of lymphocytes isolated from spleens and mesenteric lymph nodes. nih.gov These contrasting effects highlight the nuanced structure-activity relationships that govern the immunomodulatory properties of this class of compounds.

Effects on Two-Way Mixed Lymphocyte Reaction (MLR)

The immunomodulatory properties of this compound derivatives have been evaluated through their effects on lymphocyte proliferation, a key aspect of the mixed lymphocyte reaction (MLR). The MLR is an in vitro assay that mimics the initial phase of allograft rejection by measuring the proliferation of lymphocytes from one donor in response to lymphocytes from a genetically different donor.

Studies on derivatives such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its related compounds, 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) and 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K), have demonstrated regulatory activity in lymphocyte proliferation tests. nih.gov Specifically, the parent hydrazide compound was found to have a predominantly stimulatory effect on both spontaneous and mitogen-induced lymphocyte proliferation in cells from young and old mice. nih.gov In contrast, the 01K and 06K derivatives exhibited primarily inhibitory activity on lymphocyte proliferation. nih.gov These findings suggest that the this compound scaffold can be modified to either enhance or suppress lymphocyte responses, indicating its potential as a modulator of cellular immunity. The investigated hydrazide was shown to modulate the percentage and absolute numbers of T and B lymphocytes in the thymus and peripheral lymphatic organs. nih.gov

Analysis of Intracellular Signaling Pathway Modulation (e.g., Fas, Caspase 8 expression)

The immunomodulatory effects of this compound derivatives are linked to their ability to influence intracellular signaling pathways. The differential effects on lymphocyte proliferation observed with certain derivatives have been associated with their distinct impacts on the expression of signaling proteins. nih.gov

Activation of the Fas (CD95) receptor by its ligand typically initiates a signaling cascade that leads to apoptosis, or programmed cell death, through the recruitment and activation of caspase-8. nih.gov This pathway is crucial for immune homeostasis. Research into 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives has shown a connection between their immunomodulatory actions and their influence on the expression of key signaling proteins in Jurkat cells, a human T-lymphocyte cell line. nih.gov While direct modulation of Fas and caspase-8 expression was not the primary focus of the available studies, the observed inhibitory effects of compounds 01K and 06K on lymphocyte proliferation suggest a potential interaction with pathways governing cell survival and apoptosis. nih.gov The broader family of isoxazole derivatives has been noted for its immunoregulatory properties, which can include both immunosuppressive and immunostimulatory effects. semanticscholar.org

Herbicidal Activity and Proposed Mechanism of Action

Evaluation of Pre-Emergent and Post-Emergent Bioactivity

A series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides has demonstrated significant herbicidal activity against both broadleaf and narrowleaf weeds. acs.org Greenhouse and field studies have confirmed that these compounds are effective in the grams-per-hectare range. acs.org Their bioactivity is notable in both pre-emergent applications, where the herbicide is applied before weeds emerge from the soil, and post-emergent applications, where it is applied to visible weeds. acs.org

The highest level of herbicidal activity was observed in compounds featuring a specific combination of chemical groups: a substituted phenyl ring at the 3-position, a primary or secondary carboxamide at the 4-position, and a difluorochloromethyl group at the 5-position of the isoxazole ring. acs.org Further studies on other novel isoxazole derivatives, such as 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, also reported moderate to good herbicidal activities against model plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). mdpi.comnih.gov

Table 1: Herbicidal Activity of Select this compound Derivatives

| Compound Type | Application | Target Weeds | Activity Level |

|---|---|---|---|

| 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides | Pre- and Post-Emergent | Broadleaf and Narrowleaf | Significant at g/ha range acs.org |

This table is for illustrative purposes and summarizes findings from cited research.

Biochemical Investigations into Protoporphyrinogen (B1215707) Oxidase Inhibition and Porphyrin Physiology Disruption

The proposed mechanism of action for the herbicidal activity of many this compound derivatives involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). mdpi.com PPO is a key enzyme in the biosynthetic pathway of both chlorophyll (B73375) and heme. mdpi.com It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. nih.gov

Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from its normal location in the chloroplast. Extrachloroplastic protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. mdpi.com These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death. mdpi.com This mechanism results in the characteristic rapid "burning" effect, where plant tissues appear water-soaked and become necrotic within hours of application, especially in bright sunlight. mdpi.com While this mechanism is well-established for several classes of herbicides, the specific activity of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides is consistent with PPO inhibition. acs.orgmdpi.com

Agonistic Activity on G-Protein Coupled Receptors (e.g., TGR5 Receptor)

Derivatives of this compound have been identified as novel, potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a receptor activated by bile acids. nih.govacs.org A series of 3-aryl-4-isoxazolecarboxamides was discovered through high-throughput screening to act as small molecule agonists of the human TGR5. acs.org

TGR5 activation is known to promote the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a role in regulating insulin (B600854) secretion. nih.gov Optimization of the initial 3-aryl-4-isoxazolecarboxamide leads resulted in the identification of potent compounds that demonstrated enhanced GLP-1 secretion in vivo. acs.org This agonistic activity on the TGR5 receptor suggests that these this compound derivatives could be explored for their potential in metabolic regulation. nih.gov

Table 2: TGR5 Agonistic Activity of Exemplar this compound Derivatives

| Compound Class | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| 3-aryl-4-isoxazolecarboxamides | Human TGR5 | Potent Agonism | nih.govacs.org |

This table is for illustrative purposes and summarizes findings from cited research.

Evaluation of Antioxidant Activity (e.g., DPPH Radical Scavenging Assay)

The antioxidant potential of this compound derivatives has been investigated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. The DPPH assay is a common in vitro method used to determine the ability of a compound to act as a free radical scavenger or hydrogen donor.

Studies on fluorophenyl-isoxazole-carboxamide derivatives revealed potent antioxidant activity. mdpi.com In one study, two specific compounds (referred to as 2a and 2c) demonstrated significantly higher antioxidant potency than the standard control, Trolox. mdpi.com The 50% inhibition concentration (IC50) values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, were notably low for these derivatives, indicating high efficacy. mdpi.com The structure-activity relationship analysis suggests that the presence of electron-donating groups on the molecule can enhance its ability to donate a hydrogen atom to a free radical, thereby contributing to its antioxidant effect.

Table 3: DPPH Radical Scavenging Activity of Select Fluorophenyl-isoxazole-carboxamide Derivatives

| Compound | IC50 Value (µg/ml) |

|---|---|

| Compound 2a | 0.45 ± 0.21 mdpi.com |

| Compound 2c | 0.47 ± 0.33 mdpi.com |

This table is for illustrative purposes and summarizes findings from cited research.

Structure Activity Relationship Sar Studies of 4 Isoxazolecarboxamide Derivatives

Impact of Substituent Variation on Specific Biological Activities

The biological profile of 4-isoxazolecarboxamide derivatives is highly sensitive to the nature and position of various substituents. The following subsections explore the impact of these modifications on the pharmacological properties of this class of compounds.

The substituent at the 3-position of the isoxazole (B147169) ring plays a crucial role in determining the pharmacological activity of this compound derivatives. A series of 3-aryl-4-isoxazolecarboxamides have been identified as potent agonists of the G-protein-coupled receptor TGR5, which is a promising target for the treatment of metabolic diseases. frontiersin.orgdundee.ac.uk Solution-phase synthesis has enabled the rapid exploration of SAR, leading to the discovery of potent TGR5 agonists. frontiersin.orgdundee.ac.uk

In the realm of anticancer research, 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives have demonstrated significant antiproliferative activities against various cancer cell lines. nih.gov The nature of the aryl group at the 3-position significantly influences this activity. For instance, some derivatives have shown potent and promising anticancer activity against liver and cervical cancer cell lines. najah.edu The introduction of a phenyl group at this position has been a common strategy in the design of these anticancer agents. nih.govnajah.edu

Furthermore, 3-substituted isoxazole-4-carboxamide derivatives have been investigated for their anti-nociceptive potential. nih.gov Molecular docking studies have been employed to understand the interactions of these compounds with non-opioid receptors like COX-1 and COX-2. nih.gov The nature of the substituent at the 3-position is critical for achieving the desired analgesic activity.

The following table summarizes the impact of various 3-position substituents on the biological activity of this compound derivatives:

| 3-Position Substituent | Target/Activity | Key Findings |

| Aryl groups | TGR5 agonism | Potent agonistic activity, useful for metabolic disorders. frontiersin.orgdundee.ac.uk |

| Phenyl group | Anticancer | Significant antiproliferative effects against various cancer cell lines. nih.govnajah.edu |

| Various substituted aryl groups | Anti-nociceptive | Modulates activity at COX-1 and COX-2 receptors. nih.gov |

Modifications to the carboxamide nitrogen of 4-isoxazolecarboxamides have a profound impact on their biological activity. The substituents on the amide nitrogen can influence the compound's potency, selectivity, and pharmacokinetic properties.

In the development of TGR5 agonists, variations of the N-substituent of 3-aryl-4-isoxazolecarboxamides have been extensively explored. frontiersin.orgdundee.ac.uk These modifications are crucial for optimizing the interaction with the receptor and achieving high potency. frontiersin.orgdundee.ac.uk

For anticancer applications, a series of 5-methyl-3-phenyl-N-substituted-isoxazole-4-carboxamides have been synthesized and evaluated. nih.gov The nature of the substituent on the carboxamide nitrogen was found to be a key determinant of their antiproliferative activity against melanoma and other cancer cell lines. nih.gov For example, N-(4-chloro-2,5-dimethoxyphenyl) and N-(3-(trifluoromethyl)phenyl) substituents have been shown to be beneficial for anticancer activity. nih.gov

The following table highlights the influence of carboxamide nitrogen modifications on the biological profile of 4-isoxazolecarboxamides:

| Carboxamide Nitrogen Substituent | Target/Activity | Key Findings |

| Various aliphatic and aromatic groups | TGR5 agonism | Crucial for optimizing potency and receptor interaction. frontiersin.orgdundee.ac.uk |

| Substituted phenyl groups | Anticancer | Significantly influences antiproliferative activity against various cancer cell lines. nih.gov |

| Cyclohexyl and substituted phenyl groups | Anti-nociceptive | Affects analgesic potential and mechanism of action. nih.gov |

The substituent at the 5-position of the isoxazole ring also contributes significantly to the efficacy and selectivity of this compound derivatives. While a wide range of substituents have been explored, the introduction of haloalkyl groups has garnered particular attention.

In the context of TGR5 agonists, the presence of a small alkyl group, such as a methyl group, at the 5-position has been shown to be favorable for activity. nih.gov The optimization of this position is a key aspect of the SAR of this series of compounds. nih.gov

For anticancer agents, 5-methyl-3-phenylisoxazole-4-carboxamide derivatives have been extensively studied. nih.govnih.gov The methyl group at the 5-position appears to be a common structural feature in many of the active compounds. nih.govnih.gov The introduction of a trifluoromethyl group at this position has also been explored, as seen in compounds like 5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide, which is a known inhibitor of dihydroorotate (B8406146) dehydrogenase. pharmacompass.comsigmaaldrich.commatrixscientific.com

The following table summarizes the effects of substituents at the 5-position on the biological activity of 4-isoxazolecarboxamides:

| 5-Position Substituent | Target/Activity | Key Findings |

| Methyl group | TGR5 agonism | Favorable for potent agonistic activity. nih.gov |

| Methyl group | Anticancer | Common feature in many active antiproliferative compounds. nih.govnih.gov |

| Trifluoromethyl group | Dihydroorotate dehydrogenase inhibition | Leads to potent enzyme inhibition and immunosuppressive activity. pharmacompass.comsigmaaldrich.commatrixscientific.com |

Stereochemistry and enantiomeric purity are critical factors that can significantly influence the biological activity of chiral this compound derivatives. The differential interaction of enantiomers with their biological targets can lead to variations in potency, efficacy, and safety profiles.